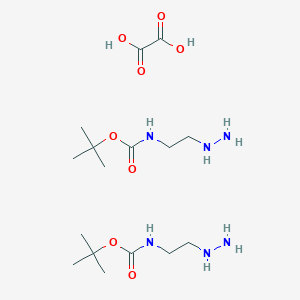

Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid

Description

"Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid" is a compound combining a Boc-protected hydrazine derivative with oxalic acid. The tert-butyl carbamate (Boc) group serves as a protective moiety for the hydrazine functionality, enhancing stability during synthesis. Oxalic acid acts as a counterion, influencing solubility and crystallinity. This compound is structurally characterized by a hydrazinylethyl chain linked to the Boc group, with oxalic acid forming a salt or co-crystal . Its applications span pharmaceutical intermediates and organic synthesis, particularly in peptide chemistry and metal coordination complexes .

Properties

IUPAC Name |

tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H17N3O2.C2H2O4/c2*1-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h2*10H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHIVBNWQIZDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNN.CC(C)(C)OC(=O)NCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-hydrazinylethyl)carbamate typically involves the reaction of tert-butyl carbazate with an appropriate hydrazine derivative . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions with alkenyl halides . The process is carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-hydrazinylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, alkenyl halides, and strong acids like trifluoroacetic acid . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include N-Boc-N-alkenylhydrazines and other hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H29N3O7

- Molecular Weight : 375.42 g/mol

- CAS Number : 1210348-34-7

This compound is characterized by the presence of a tert-butyl group, a hydrazine moiety, and an oxalic acid component, which contribute to its reactivity and utility in various chemical processes.

Scientific Research Applications

- Pharmaceutical Synthesis

- Organic Synthesis

- Research on Enzyme Inhibition

-

Peptide Synthesis

- The compound is also used as a reagent in solid-phase peptide synthesis, facilitating the formation of peptide bonds by providing reactive hydrazine groups that can form stable linkages with amino acids.

-

Optical Purity Determination

- In analytical chemistry, tert-butyl N-(2-hydrazinylethyl)carbamate; oxalic acid has been employed for determining the optical purity of α-amino aldehydes, which is crucial for assessing the enantiomeric excess in chiral compounds.

Case Study 1: Enzyme Inhibition

A recent study demonstrated that derivatives of tert-butyl N-(2-hydrazinylethyl)carbamate exhibited significant inhibition of NAMPT activity in vitro. The results indicated that these compounds could reduce cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents against certain cancers.

Case Study 2: Peptide Synthesis

In a laboratory setting, researchers utilized tert-butyl N-(2-hydrazinylethyl)carbamate in solid-phase peptide synthesis to create novel peptides with enhanced biological activity. The success of this method illustrated the compound's utility in developing new therapeutic peptides.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydrazinylethyl)carbamate involves its interaction with molecular targets and pathways. The compound acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions .

Comparison with Similar Compounds

Research Findings and Trends

- Environmental Impact : Oxalic acid/oxalate ratios in PM2.5 () suggest environmental persistence, relevant for assessing compound degradation pathways .

- Structural Diversity : Modifications like methoxy-piperidine () or bicyclic amines () tailor solubility and bioactivity, whereas hydrazine derivatives offer unique reactivity .

Biological Activity

Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 2408962-51-4

The presence of hydrazine and carbamate functional groups suggests potential reactivity and biological activity, particularly in the context of enzyme inhibition and interactions with biomolecules.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that hydrazine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Study : A study involving hydrazine derivatives demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) when treated with similar compounds, suggesting a potential pathway for therapeutic application in oncology .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Compounds with hydrazine moieties are known to possess activity against a range of bacteria and fungi, potentially through mechanisms that disrupt microbial cell wall synthesis or function.

Research Findings : A comparative analysis highlighted that hydrazine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Cellular Interaction : It can interact with cellular receptors or proteins, leading to changes in signaling pathways that affect cell growth and survival.

- Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in target cells, which can lead to apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity may influence its absorption in biological systems.

- Distribution : Its ability to cross biological membranes will affect its distribution within tissues.

- Metabolism : The metabolic pathways involved will determine its bioavailability and duration of action.

- Excretion : Understanding how the compound is eliminated from the body will inform dosage regimens .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Antimicrobial | Cell wall disruption |

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, ROS induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.